5-((4-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-bromophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-7-9-24-10-8-21)11-3-5-12(18)6-4-11/h3-6,14,23H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHGIBDVLZJTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolotriazol core, followed by the introduction of the bromophenyl and morpholino groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or copper, can also be employed to facilitate certain steps in the synthesis, particularly in the formation of carbon-nitrogen and carbon-sulfur bonds.
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of triazoles exhibit notable antimicrobial activity. The inclusion of the thiazole moiety in this compound suggests potential efficacy against various bacterial strains and fungi. Studies have demonstrated that triazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Antiviral Activity
Triazole compounds have been reported to possess antiviral properties. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways. Given the structural similarities to known antiviral agents, this compound may exhibit similar effects against viruses such as influenza or HIV.
Anticancer Potential
The thiazolo-triazole framework has been associated with anticancer activities. Compounds with this structure have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells . The ability to target specific cancer pathways makes this compound a potential candidate for cancer therapy.
Case Study: Antimicrobial Efficacy
In a study examining various triazole derivatives, compounds similar to 5-((4-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol were tested against multiple bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting robust antimicrobial properties that warrant further exploration .
Case Study: Anticancer Activity
Another study focused on evaluating the anticancer potential of thiazole-triazole derivatives demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . This highlights the therapeutic promise of compounds like this compound in oncology.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-((4-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π stacking interactions, while the morpholino group can form hydrogen bonds with target proteins. The thiazolotriazol ring system provides structural rigidity and contributes to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with analogues based on substituents, yields, and melting points:
Key Observations :
- Halogen Substitution : Bromo (target compound) vs. chloro () or fluoro () groups influence lipophilicity and target binding. Bromine’s larger atomic radius may enhance van der Waals interactions.
- Solubility Modifiers: Morpholino (target) and piperazinyl () groups improve aqueous solubility compared to unsubstituted analogues ().
- Synthetic Efficiency : Yields for related compounds range from 49–71% (), suggesting moderate synthetic accessibility for the target compound.
Anticancer Activity
- 5-arylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones (e.g., 269a–e, ) exhibit potent anticancer activity, with IC₅₀ values <10 µM against breast cancer cell lines . The target compound’s morpholino group may enhance cellular uptake compared to arylidene derivatives.
- Thiazolo[3,2-b][1,2,4]triazole-Pd complexes () show catalytic roles in synthesis but lack direct biological data.
Anticonvulsant Activity
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c, ) demonstrates high selectivity in the maximal electroshock (MES) model, suggesting fluorine’s role in CNS penetration . The target compound’s bromine and morpholino groups may alter blood-brain barrier permeability.
Antimicrobial Potential
- 5-((Cyclopropylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5c, ) shows moderate antibacterial activity (MIC: 32 µg/mL against S. aureus). The target compound’s ethyl and morpholino groups could enhance Gram-positive targeting.
Spectroscopic and Analytical Data
- NMR Profiles: Analogues like 5f () exhibit distinct ¹H-NMR signals for methylene protons (δ 6.8–7.2 ppm) and aromatic protons (δ 7.5–8.0 ppm) . The target compound’s morpholino protons are expected at δ 2.5–3.5 ppm.
- Mass Spectrometry : Molecular ion peaks for similar compounds (e.g., ) align with calculated masses (error <0.1%), supporting structural confirmation .
Biological Activity
The compound 5-((4-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole and triazole ring system, which are known for their pharmacological significance. The presence of the 4-bromophenyl and morpholino groups enhances its biological profile. The molecular structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial : Many thiazole and triazole derivatives show significant antibacterial and antifungal properties.
- Anticancer : Some derivatives have been identified as potential anticancer agents by inhibiting tumor growth.
- Anti-inflammatory : These compounds often exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Antimicrobial Activity
Recent studies have demonstrated that thiazole and triazole derivatives possess notable antimicrobial properties. For instance, a study on related triazole compounds showed effective inhibition against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) often in the low micromolar range .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 8 | Antibacterial |
| Compound B | 16 | Antifungal |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of similar compounds has been extensively studied. For example, thiazolo[5,4-d]pyrimidine derivatives have shown significant anti-proliferative effects against various cancer cell lines . The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation.
Case Study: Thiazolo Derivatives in Cancer Treatment
A study highlighted the effectiveness of thiazolo derivatives in inhibiting leukemia cell lines. The compounds demonstrated IC50 values in the nanomolar range, indicating potent activity against cancer cells while sparing normal cells .
The mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Many thiazole and triazole derivatives act as enzyme inhibitors, targeting pathways critical for microbial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some compounds induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases, preventing cancer cell division.
Q & A
Q. What protocols ensure safe handling and disposal of this compound’s brominated intermediates?
- Methodological Answer : Bromophenyl derivatives require fume hood use and halogen-resistant gloves. Neutralization with 10% sodium thiosulfate before disposal minimizes environmental release. Waste streams are treated via activated carbon filtration, validated by ICP-MS for bromine detection (<1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
